[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound with the molecular formula C15H13FN2O It is characterized by the presence of a benzimidazole ring substituted with a fluorobenzyl group and a methanol moiety
Scientific Research Applications
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole derivatives are known to interfere with the formation of fungal hyphae . In plants, thiophanate-methyl, a benzimidazole derivative, is first converted to carbendazim, which affects the division of fungal cells, causing the germ tubes that sprout from spores to become deformed and thereby killing the fungi .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzimidazole core with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Methanol Moiety: The final step involves the reduction of the benzimidazole derivative to introduce the methanol group. This can be done using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group in [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
- [1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
Uniqueness
- The presence of the fluorobenzyl group in [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol imparts unique electronic properties, potentially enhancing its biological activity compared to its methyl and chloro analogs.
- The methanol moiety provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUZVNQMUGYVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354017 |
Source
|
Record name | [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309938-27-0 |
Source
|
Record name | [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 309938-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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